Dechlorane Plus Monoadduct
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Overview
Description
Dechlorane Plus Monoadduct is a degradation product of Dechlorane Plus, a polychlorinated flame retardant. This compound is known for its high persistence and bioaccumulative properties, making it a subject of environmental concern. It is detected in various environmental matrices, including air, water, and biota .
Preparation Methods
Dechlorane Plus Monoadduct is synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with cyclooctadiene. The reaction typically involves a 1:1 molar ratio to favor the formation of monoadduct products . The reaction conditions include high temperatures and the presence of a catalyst to facilitate the reaction.
Chemical Reactions Analysis
Dechlorane Plus Monoadduct undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Dechlorane Plus Monoadduct has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and bioaccumulation in the environment. Researchers analyze its presence in various environmental matrices to understand its distribution and impact.
Analytical Chemistry: It is used as a reference compound in the development of analytical methods for detecting and quantifying Dechlorane Plus and its degradation products.
Mechanism of Action
The mechanism of action of Dechlorane Plus Monoadduct involves its interaction with cellular components, leading to oxidative stress and disruption of metabolic processes. It induces hepatic oxidative damage and affects signal transduction pathways . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to cause significant biochemical changes in exposed organisms.
Comparison with Similar Compounds
Dechlorane Plus Monoadduct is compared with other similar compounds, such as:
Dechlorane Plus: The parent compound, known for its high persistence and bioaccumulation.
Dechlorane 602, 603, and 604: Other polychlorinated flame retardants with similar properties but different chemical structures.
Mirex: A banned pesticide with similar environmental persistence and bioaccumulation properties. This compound is unique due to its specific degradation pathway and the formation of monoadduct products, which are more bioavailable than the parent compound.
Biological Activity
Dechlorane Plus (DP) is a synthetic chlorinated flame retardant that has gained attention due to its persistence in the environment and potential biological effects. Among its degradation products, the Dechlorane Plus Monoadduct (DPMA) has been identified as a significant compound, often detected at concentrations higher than the parent compound in environmental samples. This article reviews the biological activity of DPMA, highlighting its persistence, bioaccumulation potential, and toxicological effects based on recent research findings.
Overview of Dechlorane Plus and Its Monoadducts
Dechlorane Plus is composed of two geometric isomers: anti-Dechlorane Plus (CAS No. 135821-74-8) and syn-Dechlorane Plus (CAS No. 135821-03-3). The molecular formula for DP is C18H12Cl12 with a high molecular weight of 653.73 g/mol. Its low water solubility (<1.67 ng/L) and high octanol-water partition coefficient (Kow of 9.3) indicate its hydrophobic nature, contributing to its persistence in various environmental matrices .
Persistence
Research indicates that Dechlorane Plus meets the criteria for very persistent (vP) substances under the REACH regulation due to its slow biodegradation rates and low water solubility. Studies have shown that DP can persist in sediments for many years, with limited evidence of biotransformation in aquatic organisms .
Bioaccumulation
The bioaccumulation potential of DPMA is significant, as it has been detected in various species across different trophic levels, including top predators like polar bears. Evidence suggests that DPMA can exceed critical body burdens in biota, indicating its capability to accumulate in living organisms . The bioconcentration factor (BCF) for DP is estimated to be above 5,000 L/kg based on fish feeding studies .
Case Studies
- Peregrine Falcon Study : A study on peregrine falcons revealed significantly higher concentrations of Dechlorane compounds, including DPMA, compared to other pollutants like Mirex. This suggests a potential impact on avian species due to bioaccumulation within food webs .
- Lake Ontario Food Web : Research conducted on Lake Ontario's food web demonstrated the presence of Dechlorane Plus monoadducts and their biotransformation by lake trout liver microsomes. This study highlights the complex interactions between these compounds and aquatic ecosystems .
Research Findings Summary Table
Properties
Molecular Formula |
C13H12Cl6 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(1R,2R,5Z,9S,10S)-1,10,11,12,13,13-hexachlorotricyclo[8.2.1.02,9]trideca-5,11-diene |
InChI |
InChI=1S/C13H12Cl6/c14-9-10(15)12(17)8-6-4-2-1-3-5-7(8)11(9,16)13(12,18)19/h1-2,7-8H,3-6H2/b2-1-/t7-,8+,11-,12+ |
InChI Key |
LHUMZYHABWGTAF-OEWTVGTHSA-N |
Isomeric SMILES |
C/1C[C@@H]2[C@H](CC/C=C1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1CC2C(CCC=C1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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